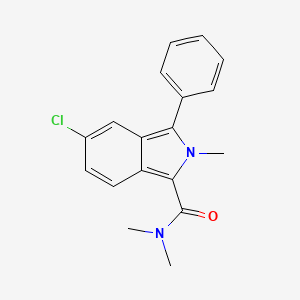![molecular formula C12H14N2O3 B8453748 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid](/img/structure/B8453748.png)
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid is a compound of interest in various fields of chemistry and biology. This compound features a benzoic acid core with an aminocarbonyl group at the 4-position and a cyclopropylmethylamino group at the 3-position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with cyclopropylmethylamine under appropriate conditions to introduce the cyclopropylmethylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminocarbonyl and cyclopropylmethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl and cyclopropylmethylamino groups play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid, known for its use in sunscreen formulations.
Cyclopropylmethylamine: A key reagent in the synthesis, used for introducing the cyclopropylmethylamino group.
4-Aminocoumarin derivatives: Compounds with similar aminocarbonyl functionality, studied for their biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-carbamoyl-3-(cyclopropylmethylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c13-11(15)9-4-3-8(12(16)17)5-10(9)14-6-7-1-2-7/h3-5,7,14H,1-2,6H2,(H2,13,15)(H,16,17) |
Clé InChI |
XGCFSEMNSHBVPW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=C(C=CC(=C2)C(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


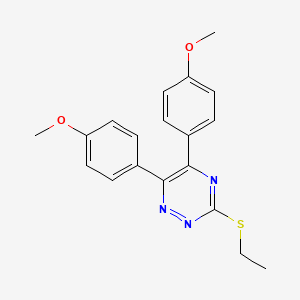
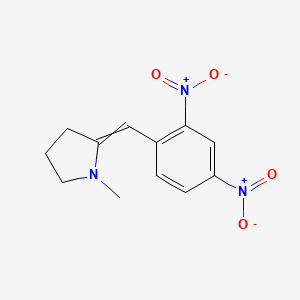
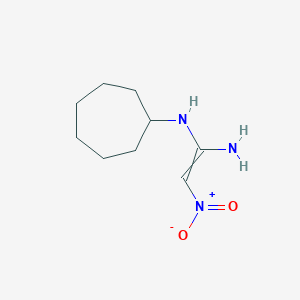
![Benzo[f][1,7]naphthyridine-5,8-diamine](/img/structure/B8453699.png)
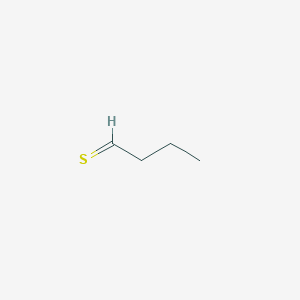
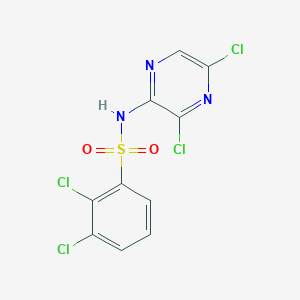
![[4-(2,4-Dimethylphenyl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8453720.png)
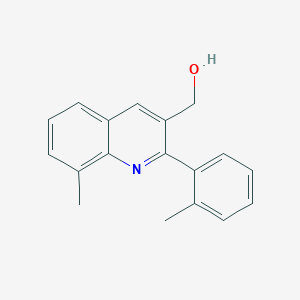
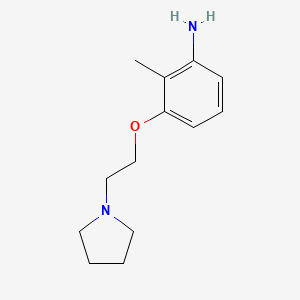
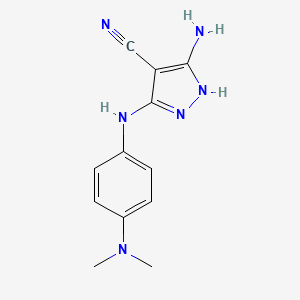
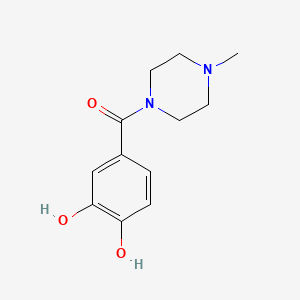

![Benzeneacetamide,4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-n-[5-(dimethylamino)-2-pyridinyl]-2-methoxy-](/img/structure/B8453763.png)
